Unii-KC3GI9UM9V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

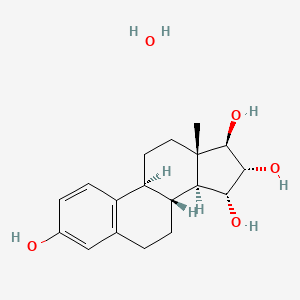

Estetrol (hydrate) is a naturally occurring estrogenic steroid hormone found in humans. It is one of the four major estrogens, alongside estrone, estradiol, and estriol. Estetrol is produced exclusively by the fetal liver during pregnancy and is present in detectable levels only during this period. It has gained attention for its potential use in hormonal contraception and menopausal hormone therapy due to its unique pharmacological profile .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Estetrol wird aus Östron synthetisiert, das aus Phytosterolen gewonnen wird, die aus Sojabohnen extrahiert werden. Die Synthese umfasst mehrere Schritte, darunter den Schutz und die Entschützung von Hydroxylgruppen sowie Oxidationsreaktionen. Eine übliche Methode beinhaltet die Verwendung von Osmiumtetroxid als Oxidationsmittel, um Estetrol aus einem geschützten Zwischenprodukt zu erzeugen .

Industrielle Produktionsmethoden: Für die Produktion im industriellen Maßstab beinhaltet der Prozess die Isolierung und Reinigung von Zwischenprodukten in jedem Schritt, um eine hohe Reinheit (>99,9%) des Endprodukts zu gewährleisten. Das in verschiedenen Patenten offengelegte Verfahren umfasst die Verwendung spezifischer Schutzgruppen und Oxidationsmittel, um das gewünschte Produkt mit minimalen Verunreinigungen zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Estetrol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umsetzung von Zwischenprodukten zu Estetrol unter Verwendung von Oxidationsmitteln wie Osmiumtetroxid.

Reduktion: Reduktion bestimmter Zwischenprodukte während des Syntheseprozesses.

Substitution: Schutz und Entschützung von Hydroxylgruppen unter Verwendung verschiedener Schutzgruppen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Osmiumtetroxid.

Schutzgruppen: Silylether, Ether, Ester, Carbamate und Carbonate.

Reaktionsbedingungen: In der Regel werden kontrollierte Temperaturen und Drücke angewendet, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Estetrol mit hoher Reinheit und minimalen Verunreinigungen .

Wissenschaftliche Forschungsanwendungen

Estetrol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der östrogenen Aktivität und der Synthese von Steroidhormonen verwendet.

Biologie: Untersucht wird seine Rolle bei der fetalen Entwicklung und seine einzigartige Bindungsaffinität zu Östrogenrezeptoren.

Medizin: Wird in der hormonellen Empfängnisverhütung und der Hormontherapie in den Wechseljahren eingesetzt. Es wird auch untersucht, ob es das Potenzial hat, Brust- und Prostatakrebs zu behandeln.

Industrie: Wird bei der Herstellung von Arzneimitteln eingesetzt, insbesondere in Formulierungen für Hormontherapien

5. Wirkmechanismus

Estetrol übt seine Wirkungen aus, indem es an die Östrogenrezeptoren Alpha und Beta bindet. Es hat eine moderate Affinität zu diesen Rezeptoren, mit einer Präferenz für den Östrogenrezeptor Alpha. Estetrol zeigt eine gewebespezifische Aktivität und zeigt Östrogenrezeptor-Agonistenaktivität in der Vagina, Gebärmutter und im Endometrium, während es eine negative östrogene Aktivität im Brustgewebe zeigt. Diese selektive Aktivität trägt zu seinem günstigen Sicherheitsprofil im Vergleich zu anderen Östrogenen bei .

Ähnliche Verbindungen:

- Östron

- Östradiol

- Östriol

Vergleich: Estetrol ist unter den Östrogenen einzigartig, da es ausschließlich von der fetalen Leber produziert wird und nur während der Schwangerschaft vorhanden ist. Im Gegensatz zu Östradiol und Östron hat Estetrol eine geringere Potenz, aber ein selektiveres pharmakologisches Profil, was es für die Anwendung in Hormontherapien sicherer macht. Seine gewebespezifische Aktivität reduziert das Risiko unspezifischer Nebenwirkungen, was ein erheblicher Vorteil gegenüber anderen Östrogenen ist .

Wirkmechanismus

Estetrol exerts its effects by binding to estrogen receptors alpha and beta. It has a moderate affinity for these receptors, with a preference for estrogen receptor alpha. Estetrol demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity contributes to its favorable safety profile compared to other estrogens .

Vergleich Mit ähnlichen Verbindungen

- Estrone

- Estradiol

- Estriol

Comparison: Estetrol is unique among estrogens due to its exclusive production by the fetal liver and its presence only during pregnancy. Unlike estradiol and estrone, estetrol has a lower potency but a more selective pharmacological profile, making it safer for use in hormonal therapies. Its tissue-selective activity reduces the risk of non-specific side effects, which is a significant advantage over other estrogens .

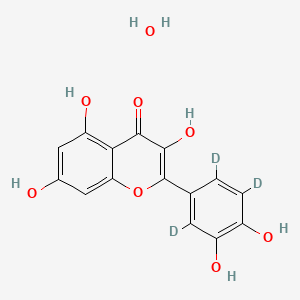

Eigenschaften

CAS-Nummer |

2055649-81-3 |

|---|---|

Molekularformel |

C18H26O5 |

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol;hydrate |

InChI |

InChI=1S/C18H24O4.H2O/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22;/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3;1H2/t12-,13-,14-,15-,16-,17+,18+;/m1./s1 |

InChI-Schlüssel |

XRJNAPXFAXBPAM-BVTDNVAGSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O.O |

Kanonische SMILES |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)

![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)

![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)